[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate [4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate
Brand Name: Vulcanchem
CAS No.: 158778-21-3
VCID: VC0133976
InChI: InChI=1S/C32H49N6O10PS/c1-18(2)15-23-28(40)33-17-26(39)34-24(16-20-8-10-21(11-9-20)48-49(45,46)47)30(42)37-27(19(3)4)32(44)38-13-6-7-25(38)31(43)35-22(12-14-50-5)29(41)36-23/h8-11,18-19,22-25,27H,6-7,12-17H2,1-5H3,(H,33,40)(H,34,39)(H,35,43)(H,36,41)(H,37,42)(H2,45,46,47)/t22-,23-,24-,25-,27-/m0/s1
SMILES: CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCSC)C(C)C)CC3=CC=C(C=C3)OP(=O)(O)O
Molecular Formula: C32H49N6O10PS
Molecular Weight: 740.8 g/mol

[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate

CAS No.: 158778-21-3

Main Products

VCID: VC0133976

Molecular Formula: C32H49N6O10PS

Molecular Weight: 740.8 g/mol

[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate - 158778-21-3

CAS No. 158778-21-3
Product Name [4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate
Molecular Formula C32H49N6O10PS
Molecular Weight 740.8 g/mol
IUPAC Name [4-[[(3S,6S,12S,15S,18S)-12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate
Standard InChI InChI=1S/C32H49N6O10PS/c1-18(2)15-23-28(40)33-17-26(39)34-24(16-20-8-10-21(11-9-20)48-49(45,46)47)30(42)37-27(19(3)4)32(44)38-13-6-7-25(38)31(43)35-22(12-14-50-5)29(41)36-23/h8-11,18-19,22-25,27H,6-7,12-17H2,1-5H3,(H,33,40)(H,34,39)(H,35,43)(H,36,41)(H,37,42)(H2,45,46,47)/t22-,23-,24-,25-,27-/m0/s1
Standard InChIKey SFWYJJJJFSNJTO-CPHHOOCTSA-N
Isomeric SMILES CC(C)C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CCSC)C(C)C)CC3=CC=C(C=C3)OP(=O)(O)O
SMILES CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCSC)C(C)C)CC3=CC=C(C=C3)OP(=O)(O)O
Canonical SMILES CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCSC)C(C)C)CC3=CC=C(C=C3)OP(=O)(O)O
PubChem Compound 10417563
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator